![molecular formula C17H7F6N7O2S B2687947 7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 303151-87-3](/img/structure/B2687947.png)
7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11N5O3S/c1-7(8(2)17)15-6-13-11(14-15)20-10-9(16(18)19)4-3-5-12-10/h3-7H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
The molecular weight of a similar compound is 293.31 , and another similar compound has a molecular weight of 272.3 . The exact physical and chemical properties of “7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Naphthyridines and nitropyridines serve as key substrates for the synthesis of novel bis- and tris-heterocyclic compounds. Through methods such as the Diels-Alder reaction, Friedländer condensation, and Suzuki coupling, researchers have developed new synthetic routes to these fused heterocycles (Branowska, 2005), (Stockmann, Vegar, & Fiksdahl, 2011). These synthetic advancements have paved the way for exploring the vast potential of naphthyridine derivatives in medicinal chemistry and material science.
Antimicrobial Applications
One of the significant areas of application for naphthyridine derivatives is in the development of antimicrobial agents. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been studied for their antibacterial properties, showing potent in vitro and in vivo efficacy against systemic infections (Matsumoto et al., 1984). These findings underscore the potential of naphthyridine compounds in addressing the need for new antibacterial agents.
Advanced Materials Development
Naphthyridine and nitropyridine derivatives also hold promise in the development of advanced materials, such as fluorinated polyimides, which exhibit remarkable properties including low moisture absorption, low dielectric constants, and excellent thermal stability (Chung & Hsiao, 2008). These materials are of great interest for applications in electronics and aerospace industries due to their unique combination of properties.
Safety and Hazards
The compound “3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one”, which has a similar structure, has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It’s reasonable to assume that “7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine” may have similar hazards, but specific safety data would need to be determined experimentally.
Wirkmechanismus
Target of Action
The compound “7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine” contains a triazole ring. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems .
Biochemical Pathways
Given the presence of the triazole ring, it could potentially affect a variety of pathways depending on its specific targets .
Eigenschaften
IUPAC Name |
7-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F6N7O2S/c18-16(19,20)9-6-11(17(21,22)23)26-13-8(9)3-4-12(27-13)29-7-25-15(28-29)33-14-10(30(31)32)2-1-5-24-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSQNGGAOMWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN(C=N2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F6N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.